molecular formula C14H12ClNO4S B2452200 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid CAS No. 311800-51-8

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Cat. No. B2452200
CAS RN: 311800-51-8
M. Wt: 325.76
InChI Key: ILEGAEKNESXVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid” is a compound with the molecular formula C14H12ClNO4S . It has an average mass of 325.767 Da and a monoisotopic mass of 325.017548 Da . This compound is also known as Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and inflammation associated with menstrual cramps, osteoarthritis, and rheumatoid arthritis.


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid” can be represented by the formula C14H12ClNO4S . The compound has a chlorine atom attached to the benzene ring, which is further substituted with a sulfamoyl group and a methylphenyl group .

Scientific Research Applications

Antidiabetic Activity

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid derivatives have shown potential in antidiabetic research. One study synthesized a series of such derivatives and evaluated their α-glucosidase and α-amylase inhibitory activity. These compounds demonstrated significant inhibitory potential against these enzymes, indicating their potential antidiabetic activity. The study also included molecular docking and in silico ADMET property analysis to predict drug-likeness (Thakral & Singh, 2019).

Molecular Docking Studies

Another research explored the synthesis and characterization of a Schiff base compound related to 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid. The study involved quantum mechanical studies and molecular docking to assess its potential in various applications, including anti-infective properties (Elangovan et al., 2021).

Plant Growth Regulation

Research on chloro- and methyl-substituted benzoic acids, including compounds similar to 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, has shown that these compounds can have significant effects on plant growth. These substances have been studied using various plant-based tests to assess their growth-promoting activity (Pybus et al., 1959).

Electrochemical Studies

The electrochemical behavior of benzoic acid derivatives, including those similar to 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid, has been a subject of study. Research in this area has focused on understanding the reduction mechanisms and kinetics of such compounds (Mandić et al., 2004).

Stress Tolerance in Plants

Studies have also explored the role of benzoic acid and its derivatives in inducing stress tolerance in plants. Benzoic acid, including its derivatives, has been found to be effective in inducing tolerance to various stresses such as heat, drought, and chilling in plants (Senaratna et al., 2004).

properties

IUPAC Name

2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGAEKNESXVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

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